molecular formula C22H21BrN6O3 B2544604 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1112371-03-5

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2544604
CAS No.: 1112371-03-5
M. Wt: 497.353
InChI Key: FXXYKUNWABNMAW-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetically produced chemical compound featuring a complex molecular architecture designed for specialized research applications. This molecule is characterized by a 1,2,3-triazole core linked to a substituted oxazole ring and an anilide group, a structural motif often associated with targeted protein inhibition. While its precise mechanism of action and primary molecular target have not been explicitly detailed in publicly available literature, its structure suggests potential as a candidate for investigating kinase signaling pathways or other cellular processes. Researchers can utilize this compound as a chemical probe to explore structure-activity relationships (SAR) in medicinal chemistry programs or as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied with high purity and quality assurance, intended solely for laboratory research purposes. This product is labeled with the condition "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human consumption of any kind.

Properties

IUPAC Name

5-amino-1-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN6O3/c1-12-6-4-5-7-16(12)25-21(30)19-20(24)29(28-27-19)11-17-13(2)32-22(26-17)15-10-14(23)8-9-18(15)31-3/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXYKUNWABNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, which include triazole and oxazole rings. This article reviews its biological activity, focusing on its antimicrobial properties, potential mechanism of action, and comparisons with related compounds.

  • Molecular Formula : C22H21BrN6O3
  • Molecular Weight : 497.3 g/mol
  • CAS Number : 1112371-03-5

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activity, particularly in antimicrobial applications. The following sections detail specific findings regarding its antibacterial and antifungal properties.

Antimicrobial Activity

Recent research indicates that 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promising results against various bacterial strains.

In Vitro Studies

A study assessing the antimicrobial efficacy of this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Enterococcus faecalis8.33 - 23.15
Bacillus subtilis4.69 - 22.9

These results indicate that the compound possesses moderate to good antimicrobial properties across various strains, suggesting its potential as a therapeutic agent against resistant bacterial infections .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific protein targets via hydrogen bonding and hydrophobic interactions, leading to inhibition of essential bacterial processes such as cell wall synthesis or DNA replication .

Case Studies and Related Research

Several studies have explored compounds structurally similar to this triazole derivative, revealing insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
5-amino-N-(4-chlorophenyl)-1H-triazole-4-carboxamideTriazole core with different substituentsAntimicrobial properties
5-bromo-N-(2-methoxyphenyl)-1H-triazoleSimilar triazole structure but lacks oxazoleAnticancer activity
5-cyclopropyl-N-(2-hydroxyethyl)-1H-triazoleContains cyclopropyl group instead of methylPotential enzyme inhibitor

These comparisons highlight the unique structural features of the target compound that may enhance its interaction potential with biological targets compared to similar compounds .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Substituents Heterocyclic Features Spectral/Physicochemical Data Reference
Target Compound - 1,3-Oxazol-4-ylmethyl (5-bromo-2-methoxyphenyl, methyl)
- N-(2-methylphenyl)
1,2,3-Triazole + 1,3-oxazole Not provided N/A
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives - 4-Methylphenyl (triazole)
- Variable carboxamide substituents
1,2,3-Triazole IR: 3316 cm⁻¹ (NH), 1H NMR: δ 2.48 (s, CH3)
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide - Benzyl (triazole)
- 4-Methoxyphenyl (carboxamide)
1,2,3-Triazole MDL number: MFCD02222772
5-Amino-1-(5-bromo-2-methoxybenzyl)-N-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide - 5-Bromo-2-methoxybenzyl (triazole)
- 2-Chlorobenzyl (carboxamide)
1,2,3-Triazole RN: 899940-66-0
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - 2-Methylphenyl (triazole)
- 4-Acetylphenyl (carboxamide)
1,2,3-Triazole CAS: 951893-66-6
1-benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole - Benzyl (triazole)
- 4-Fluoro-2-methylphenylamino
1,2,3-Triazole + aryl amine Not provided

Key Observations:

Heterocyclic Diversity: The target compound’s 1,3-oxazole ring distinguishes it from analogs with simpler benzyl or phenyl substituents (e.g., ). Compounds like 5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione () replace the carboxamide with a thione group, reducing hydrogen-bonding capacity but increasing lipophilicity .

The bromine’s electron-withdrawing nature may stabilize charge-transfer interactions . N-Aryl Variations: The target’s N-(2-methylphenyl) group is less electron-rich than N-(4-methoxyphenyl) (), which could alter solubility and π-π stacking interactions .

Synthetic Pathways :

  • Analogs like those in and are synthesized via carboxamide coupling reactions, while the target’s oxazole moiety likely requires cyclization steps (e.g., Hantzsch synthesis) .

The absence of a thione group (cf. ) could reduce toxicity .

Q & A

Q. What are the recommended synthetic routes for 5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols, including:

  • Cyclization : Phosphorus oxychloride (POCl₃) at 120°C is used to cyclize substituted benzoic acid hydrazides into oxadiazole intermediates .
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation with isocyanides to form the 1,2,3-triazole core .
  • Functionalization : Methylation or bromination of aromatic rings under controlled conditions (e.g., AlCl₃ for Friedel-Crafts alkylation) .

Q. Key Optimization Parameters :

StepReagentsTemperatureYield
CyclizationPOCl₃120°C60–75%
Triazole FormationCuSO₄/NaAscRT80–90%
BrominationNBS, AIBN80°C50–65%

Q. How should researchers characterize the compound’s structure and purity?

  • Spectral Analysis :
    • IR : Confirm presence of carboxamide (C=O stretch ~1650 cm⁻¹) and amino groups (N–H ~3300 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to resolve methylene bridges (δ 4.5–5.0 ppm for –CH₂–) and aromatic substituents (e.g., methoxy at δ 3.8 ppm) .
    • HRMS : Validate molecular formula (e.g., C₂₃H₂₂BrN₅O₃ requires [M+H]⁺ = 528.0812) .
  • Purity : HPLC with C18 column (ACN/H₂O gradient, retention time ~12 min; ≥95% purity for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC₅₀ values (e.g., carbonic anhydrase IX inhibition ranging from 10 nM to 1 µM) may arise from:

  • Assay Conditions : pH (optimal activity at pH 7.4 vs. 6.8 for tumor-associated isoforms) .
  • Solubility Limitations : Low aqueous solubility (logP ~3.5) can lead to aggregation, reducing apparent potency .
  • Structural Analogues : Substituent effects (e.g., methoxy vs. bromo groups) alter binding kinetics .

Q. Methodological Recommendations :

  • Use surface plasmon resonance (SPR) to measure direct binding affinity.
  • Validate solubility with dynamic light scattering (DLS) during assays .

Q. What experimental designs are optimal for evaluating in vivo efficacy?

  • Model Selection : Xenograft models (e.g., HT-29 colon cancer) with high carbonic anhydrase IX expression .
  • Dosing Regimen :
    • Oral Administration : 10 mg/kg/day in PEG-400/water (1:1) for 21 days .
    • PK/PD Analysis : Monitor plasma concentration (Cmax ~2.1 µg/mL at 2h) and tumor penetration via LC-MS/MS .
  • Control Groups : Include a solubility-matched vehicle and positive control (e.g., acetazolamide for CA-IX inhibition) .

Q. How can researchers improve the compound’s solubility for in vitro assays?

  • Co-solvents : Use DMSO (≤0.1%) with cyclodextrin (e.g., HP-β-CD) to stabilize the compound .
  • Prodrug Strategy : Synthesize phosphate or glycine conjugates to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI <0.2) for sustained release .

Q. Solubility Comparison :

FormulationAqueous Solubility (µg/mL)
Free Compound8.5 ± 1.2
HP-β-CD Complex45.3 ± 3.8
PLGA Nanoparticles62.7 ± 4.5

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity Screening : Use a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Structural Modeling : Dock the compound into ATP-binding pockets (e.g., VEGFR2 vs. EGFR) to predict selectivity .
  • CRISPR Knockout : Validate target specificity by comparing efficacy in wild-type vs. CA-IX KO cell lines .

Q. How should contradictory data on metabolic stability be addressed?

Conflicting hepatic microsome stability data (e.g., t₁/₂ = 15 min vs. 45 min) may stem from:

  • Species Differences : Human vs. rodent CYP450 isoforms .
  • Redox Sensitivity : The bromophenyl group may undergo glutathione-mediated detoxification .

Q. Solutions :

  • Use human hepatocytes (donor-matched) for intrinsic clearance studies.
  • Add NADPH regenerating system to microsome assays to stabilize redox conditions .

Q. Methodological Challenges

Q. What are best practices for analyzing complex NMR spectra of this compound?

  • 2D NMR : Utilize HSQC and HMBC to assign overlapping signals (e.g., oxazole C4-methyl at δ 2.3 ppm) .
  • Decoupling : Suppress ¹H-¹⁵N coupling in the triazole ring with WALTZ-16 sequences .
  • Reference Standards : Compare with spectra of simpler analogues (e.g., omitting the oxazole moiety) .

Q. How to design SAR studies for optimizing bioactivity?

  • Core Modifications : Replace the 5-methyloxazole with thiazole (improves metabolic stability) .
  • Substituent Scanning : Test halogen (Br → Cl, F) and methoxy (→ ethoxy, -CF₃) variants .
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .

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